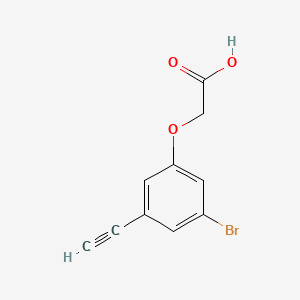
2-(3-Bromo-5-ethynylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a phenoxyacetic acid moiety. It is a derivative of phenoxyacetic acid, which is known for its applications in various chemical and biological fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-ethynylphenol using bromine in the presence of a suitable solvent and catalyst . The resulting 3-bromo-5-ethynylphenol is then reacted with chloroacetic acid under basic conditions to yield 2-(3-Bromo-5-ethynylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-ethynylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Coupling: Products include biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
2-(3-Bromo-5-ethynylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetic acid: A simpler analog with a bromine atom and acetic acid moiety.
3-Bromo-5-ethynylphenol: A precursor in the synthesis of 2-(3-Bromo-5-ethynylphenoxy)acetic acid.
Phenoxyacetic acid: The parent compound with a phenoxy group attached to acetic acid.
Uniqueness
This compound is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7BrO3 |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
2-(3-bromo-5-ethynylphenoxy)acetic acid |
InChI |
InChI=1S/C10H7BrO3/c1-2-7-3-8(11)5-9(4-7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13) |
Clé InChI |
SABGSBHXKFVPSI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


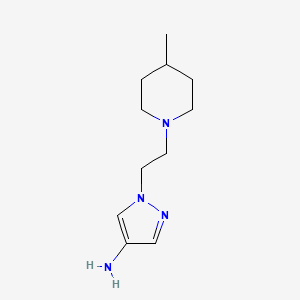
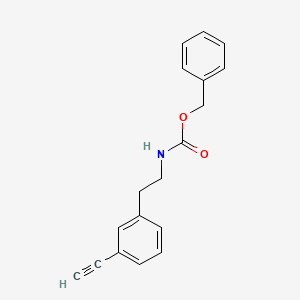
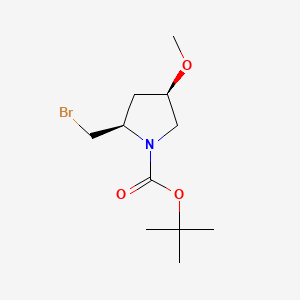

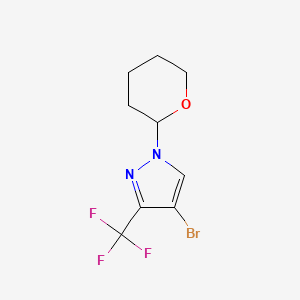
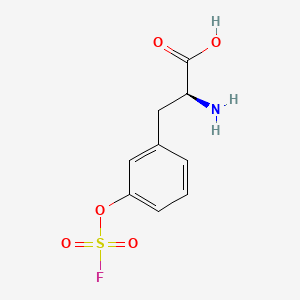
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
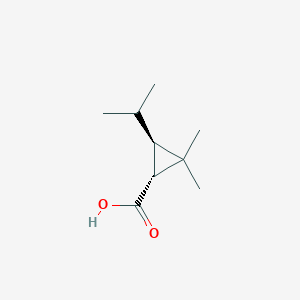
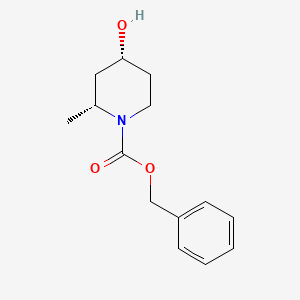
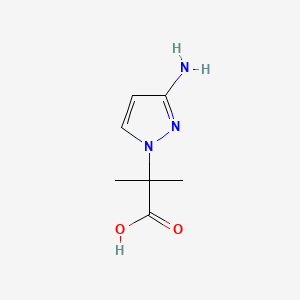

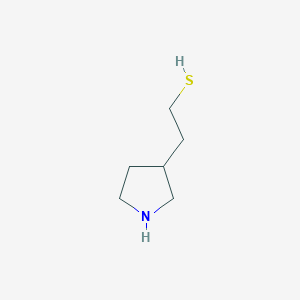
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
